palmitic acid, propoxylated, phosphate
CAS No.: 104717-29-5
Cat. No.: VC0216974
Molecular Formula: C19H24N2S.2C4H4O4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104717-29-5 |
---|---|
Molecular Formula | C19H24N2S.2C4H4O4 |
Molecular Weight | 0 |
Introduction
Synthesis and Production
Synthesis Methodology
The synthesis of palmitic acid, propoxylated, phosphated typically follows a two-step process:
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Propoxylation: This initial step involves the introduction of propylene oxide to palmitic acid. The reaction occurs at the carboxylic acid functional group of palmitic acid, creating propoxylated chains of varying lengths depending on reaction conditions.
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Phosphation: Following propoxylation, the modified palmitic acid undergoes phosphation, typically using phosphating agents such as phosphorus pentoxide or polyphosphoric acid. This creates phosphate ester bonds with the hydroxyl groups generated during propoxylation.
Reaction Parameters
The synthesis conditions significantly impact the final product characteristics. Key parameters include:
Parameter | Influence on Synthesis | Typical Range |
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Temperature | Controls reaction rate and selectivity | Varies by specific reaction stage |
Catalyst | Facilitates propoxylation reaction | Typically alkaline catalysts |
Propylene oxide ratio | Determines degree of propoxylation | Adjustable based on desired properties |
Phosphating agent | Determines phosphation efficiency | Various phosphorus-containing reagents |
Reaction time | Affects completion and side reactions | Process-specific |
Physical and Chemical Properties
Chemical Reactivity
Palmitic acid, propoxylated, phosphated exhibits distinct reactivity patterns reflecting its modified structure. The phosphate groups introduce acidic properties and metal-chelating capabilities, while the propoxy chains modify solubility characteristics. The compound can participate in various chemical reactions:
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Esterification reactions via remaining hydroxyl groups
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Acid-base interactions through phosphate groups
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Chelation with metal ions
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Potential hydrolysis under appropriate conditions
Structural Considerations
While the exact structural parameters vary based on the degree of propoxylation and phosphation, the compound generally maintains the linear backbone of palmitic acid with modifications at specific sites. The phosphate groups typically exist in ionized form at physiological pH, contributing to the compound's behavior in biological systems.
Biological Interactions
Membrane Interactions
The amphiphilic nature of palmitic acid, propoxylated, phosphated allows for unique interactions with biological membranes. The parent compound, palmitic acid, is known to affect membrane fluidity and function . The propoxylation and phosphation modifications likely alter these interactions, potentially enhancing bioavailability and membrane permeability for specific applications.
Applications and Uses
Industrial Applications
Palmitic acid, propoxylated, phosphated has several important industrial applications:
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Surfactant Applications: The compound's amphiphilic structure makes it useful as an emulsifier or surfactant in various formulations.
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Pharmaceutical Formulations: Its modified structure can improve bioavailability in drug formulations and enhance absorption rates across biological membranes.
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Material Science: The compound may be utilized in the development of specialized materials where phosphated fatty acids confer desirable properties.
Research Applications
In research settings, palmitic acid, propoxylated, phosphated serves several functions:
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Biochemical Research: As a modified lipid compound, it may be used to study membrane interactions and cellular signaling.
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Analytical Standards: Properly characterized samples could potentially serve as analytical standards for identification and quantification purposes.
Technical Advantages
The specific modifications of propoxylation and phosphation confer technical advantages compared to unmodified palmitic acid:
Property | Advantage | Potential Applications |
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Increased water solubility | Improved compatibility with aqueous systems | Pharmaceutical formulations |
Metal chelation | Ability to bind metal ions | Specialized chemical processes |
Modified surface activity | Customizable surfactant properties | Emulsion stability |
Altered biological interactions | Potential for specialized biological effects | Research applications |
Research Status and Future Directions
Current Research Limitations
Current publicly available research specifically on palmitic acid, propoxylated, phosphated appears limited, with most extensive research focusing on the parent compound (palmitic acid) and its biological effects. Palmitic acid itself has been studied for:
Future Research Opportunities
Several promising research directions for palmitic acid, propoxylated, phosphated include:
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Structure-Activity Relationship Studies: Investigating how varying degrees of propoxylation and phosphation affect biological activity.
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Pharmaceutical Applications: Exploring potential pharmaceutical applications leveraging the compound's modified membrane interactions.
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Toxicological Assessment: Comprehensive evaluation of safety profiles compared to unmodified palmitic acid, which has known proinflammatory effects .
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